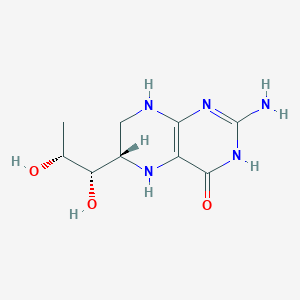
(6S)-Tetrahydro-L-biopterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-Tetrahydro-L-biopterin is a naturally occurring pteridine derivative that plays a crucial role as a cofactor in the hydroxylation of aromatic amino acids. It is essential for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is also involved in the production of nitric oxide, a critical signaling molecule in various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Tetrahydro-L-biopterin typically involves the reduction of biopterin or its derivatives. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of this compound from simple precursors. The fermentation process is optimized to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-Tetrahydro-L-biopterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and biopterin.
Reduction: It can be reduced back to its tetrahydro form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Dihydrobiopterin and biopterin.
Reduction: this compound.
Substitution: Various substituted pteridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6S)-Tetrahydro-L-biopterin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study pteridine chemistry and its derivatives.
Biology: It serves as a cofactor in enzymatic reactions involving aromatic amino acid hydroxylases.
Medicine: It is used in the treatment of certain metabolic disorders, such as phenylketonuria, where it helps in the hydroxylation of phenylalanine.
Industry: It is employed in the production of various pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
(6S)-Tetrahydro-L-biopterin exerts its effects by acting as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes catalyze the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters. The compound binds to the active site of these enzymes, facilitating the transfer of electrons and the incorporation of oxygen into the substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydrobiopterin: An oxidized form of tetrahydrobiopterin.
Biopterin: The fully oxidized form of tetrahydrobiopterin.
Neopterin: A related pteridine compound involved in immune response.
Uniqueness
(6S)-Tetrahydro-L-biopterin is unique due to its specific role as a cofactor in the hydroxylation of aromatic amino acids. Unlike its oxidized forms, it is essential for the proper functioning of hydroxylase enzymes and the production of neurotransmitters. Its ability to participate in redox reactions and act as an electron donor distinguishes it from other pteridine derivatives.
Eigenschaften
Molekularformel |
C9H15N5O3 |
|---|---|
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
(6S)-2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m1/s1 |
InChI-Schlüssel |
FNKQXYHWGSIFBK-ALEPSDHESA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
Kanonische SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)
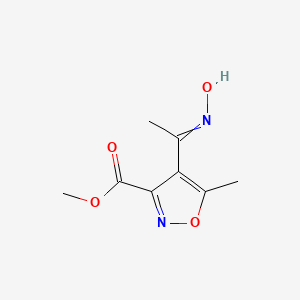
![N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine](/img/structure/B14116436.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)
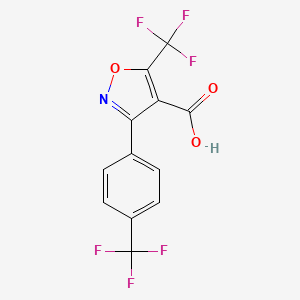
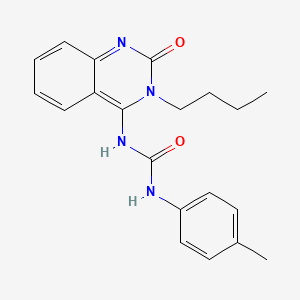

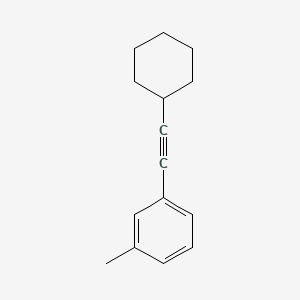

![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
